

4-Ethynyl-N-methylaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethynyl-N-methylaniline**

Cat. No.: **B038160**

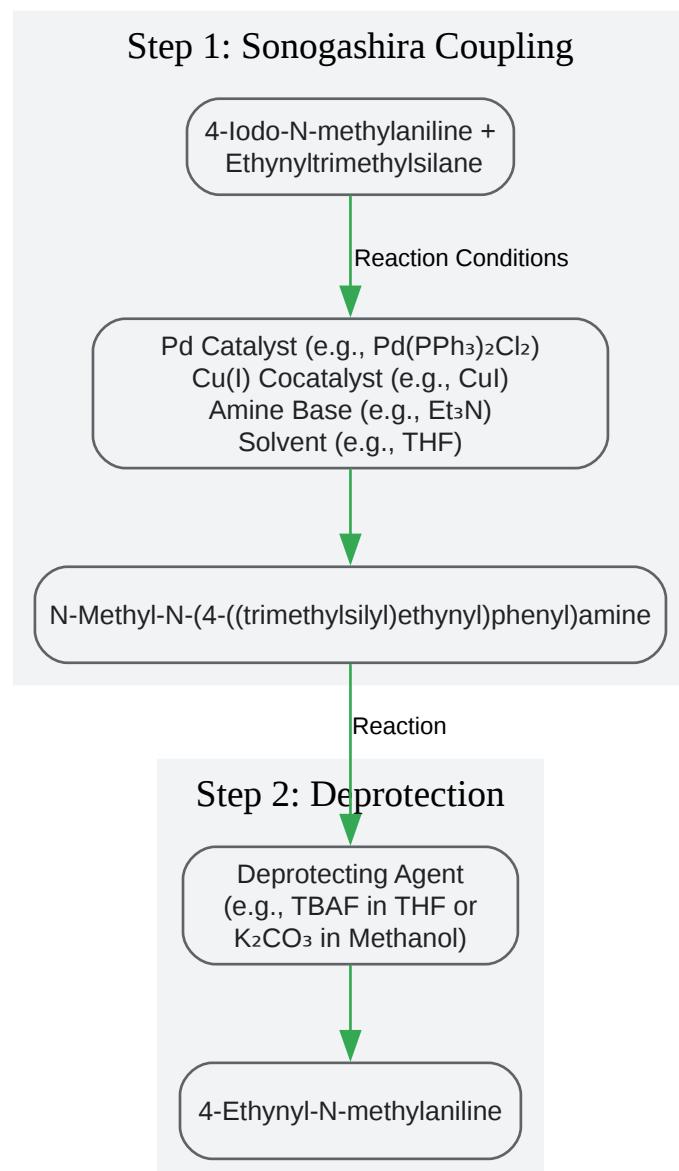
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile bifunctional organic molecule that has garnered significant interest as a building block in modern organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic N-methylamino group on a phenyl ring, allows for a diverse range of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and conjugated polymers. This technical guide provides a comprehensive overview of the synthesis of **4-Ethynyl-N-methylaniline**, its key reactions, and its applications, with a focus on experimental details and quantitative data.

Physicochemical Properties


A summary of the key physicochemical properties of **4-Ethynyl-N-methylaniline** and its common N,N-dimethylated analog is presented in Table 1.

Property	4-Ethynyl-N-methylaniline[1]	4-Ethynyl-N,N-dimethylaniline[2]
CAS Number	119754-15-3	17573-94-3
Molecular Formula	C ₉ H ₉ N	C ₁₀ H ₁₁ N
Molecular Weight	131.18 g/mol	145.20 g/mol
Appearance	Not specified	Solid
Melting Point	Not specified	49-53 °C
Purity	97%	97%

Synthesis of 4-Ethynyl-N-methylaniline

The synthesis of **4-Ethynyl-N-methylaniline** is typically achieved through a two-step sequence starting from a readily available haloaniline derivative. The general strategy involves a Sonogashira cross-coupling reaction to introduce the ethynyl group in a protected form, followed by a deprotection step to yield the terminal alkyne.

Experimental Workflow: Synthesis of 4-Ethynyl-N-methylaniline

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Ethynyl-N-methylaniline**.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-N-methylaniline with Ethynyltrimethylsilane

This procedure is adapted from standard Sonogashira coupling methodologies.[\[3\]](#)[\[4\]](#)

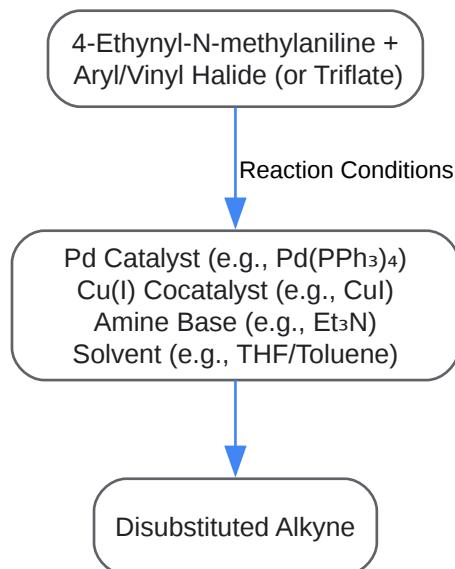
- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-N-methylaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02-0.05 eq), and a copper(I) cocatalyst like copper(I) iodide (CuI , 0.01-0.03 eq).
- Solvent and Reagents Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or toluene, followed by an amine base, such as triethylamine (Et_3N , 2-3 eq).
- Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.
- Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
- Purification: The crude product, N-methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group can be achieved under various conditions.

- Method A: Fluoride-mediated Deprotection[5]
 - Reaction Setup: Dissolve the silylated intermediate in an anhydrous solvent such as THF.
 - Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.
 - Reaction Monitoring: Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

- Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude **4-Ethynyl-N-methylaniline** is then purified by column chromatography.
- Method B: Base-catalyzed Deprotection
 - Reaction Setup: Dissolve the silylated intermediate in methanol.
 - Reagent Addition: Add a base such as potassium carbonate (K_2CO_3) or potassium fluoride (KF).
 - Reaction Monitoring: Stir the mixture at room temperature until TLC indicates complete conversion.
 - Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue is then subjected to a standard aqueous work-up and purification by column chromatography to yield pure **4-Ethynyl-N-methylaniline**.


Applications in Organic Synthesis

The dual functionality of **4-Ethynyl-N-methylaniline** makes it a powerful tool for the construction of diverse molecular architectures.

Sonogashira Cross-Coupling Reactions

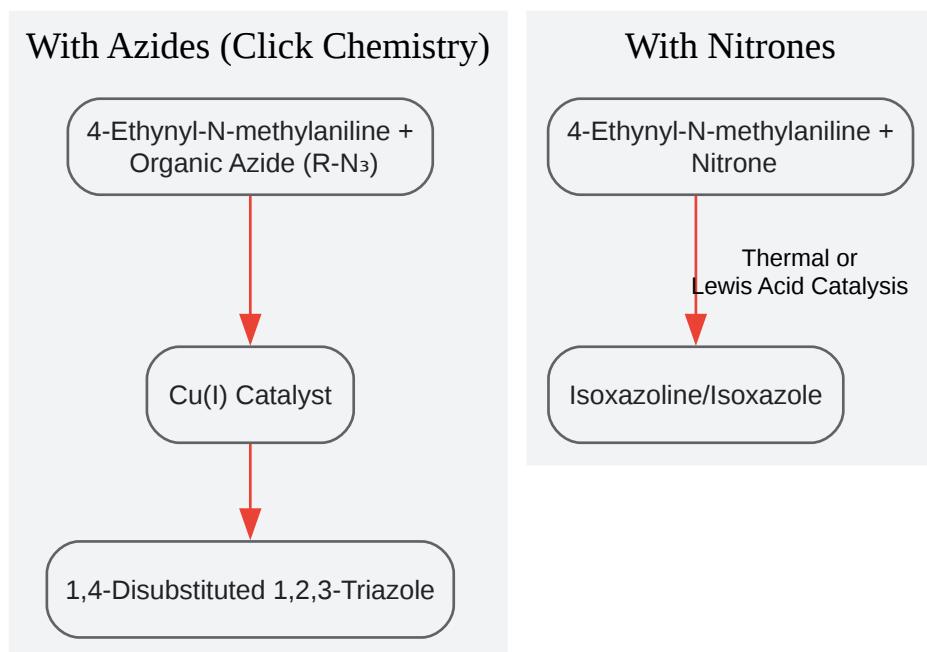
The terminal alkyne of **4-Ethynyl-N-methylaniline** readily participates in Sonogashira cross-coupling reactions with a variety of aryl and vinyl halides or triflates.^{[3][4]} This reaction is instrumental in the synthesis of extended π -conjugated systems, which are of interest in materials science and for the development of molecular wires.

Workflow for Sonogashira Coupling with **4-Ethynyl-N-methylaniline**

[Click to download full resolution via product page](#)

Caption: General workflow for Sonogashira coupling reactions.

A variety of conditions can be employed for Sonogashira couplings, with the choice of catalyst, base, and solvent impacting the reaction efficiency. Table 2 summarizes typical conditions for Sonogashira reactions.


Catalyst System	Base	Solvent	Temperature	Typical Yields	Reference
Pd(PPh ₃) ₂ Cl ₂ / Cul	Et ₃ N	THF / Toluene	rt - 60 °C	Good to High	[3]
Pd(CH ₃ CN) ₂ Cl ₂ / cataCXium A (copper-free)	Cs ₂ CO ₃	2-MeTHF	rt	High	[6]
[DTBNpP] Pd(crotyl)Cl (copper-free)	TMP	DMSO	rt	High	[7]
Pd ₁ @NC (heterogeneous) / Cul	NEt ₃	MeCN	80 °C	Good to High	[8]

Cycloaddition Reactions

The ethynyl group of **4-Ethynyl-N-methylaniline** can act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

- 1,3-Dipolar Cycloadditions: This molecule can react with 1,3-dipoles such as azides and nitrones to form triazoles and isoxazolines/isoxazoles, respectively.[\[9\]](#)[\[10\]](#)[\[11\]](#) These reactions are often highly regioselective and are fundamental in "click chemistry" for the synthesis of complex molecules, including bioactive compounds and functional materials.[\[12\]](#)

Workflow for 1,3-Dipolar Cycloaddition

[Click to download full resolution via product page](#)

Caption: Cycloaddition pathways of **4-Ethynyl-N-methylaniline**.

- Diels-Alder Reactions: While less common for simple alkynes, derivatives of **4-Ethynyl-N-methylaniline** can potentially participate as dienophiles in Diels-Alder reactions with suitable dienes to form six-membered rings, offering a route to complex carbocyclic and heterocyclic systems.

Polymerization

The ethynyl group of **4-Ethynyl-N-methylaniline** can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-methylaniline moiety can influence the solubility and electronic properties of the resulting polymer.

Conclusion

4-Ethynyl-N-methylaniline is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of its terminal alkyne and N-methylamino functionalities, provides

synthetic chemists with a powerful tool for the construction of a wide range of complex organic molecules. Its utility in Sonogashira couplings, cycloaddition reactions, and polymerization makes it a key intermediate in the development of new pharmaceuticals, functional materials, and conjugated polymers. The experimental protocols and reaction workflows provided in this guide are intended to facilitate its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. 4-Ethynyl-N,N-dimethylaniline 97 17573-94-3 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 12. ossila.com [ossila.com]
- To cite this document: BenchChem. [4-Ethynyl-N-methylaniline: A Versatile Building Block for Advanced Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038160#4-ethynyl-n-methylaniline-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com